molecular formula C18H24ClNO2 B4082645 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride

1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride

Cat. No. B4082645
M. Wt: 321.8 g/mol
InChI Key: FYSSWQHOORIVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride, also known as BEA-1108, is a chemical compound used in scientific research. It is a selective β1-adrenoceptor antagonist, meaning it blocks the activity of β1-adrenoceptors in the body.

Mechanism of Action

1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride works by selectively blocking the activity of β1-adrenoceptors in the body. β1-adrenoceptors are primarily found in the heart, where they play a role in regulating cardiac function. By blocking these receptors, 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which can lead to a decrease in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride has several biochemical and physiological effects. It has been shown to reduce heart rate, blood pressure, and cardiac output in animal models. It has also been shown to decrease the release of norepinephrine, a neurotransmitter that plays a role in the sympathetic nervous system. Additionally, 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride has been shown to have anti-inflammatory effects, which may be beneficial in treating certain pathological conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride in lab experiments is its selectivity for β1-adrenoceptors. This allows researchers to study the specific effects of β1-adrenoceptor blockade without affecting other adrenoceptor subtypes. However, one limitation of 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride is its relatively low potency compared to other β1-adrenoceptor antagonists. This may limit its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for research involving 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride. One area of interest is the role of β1-adrenoceptors in cancer progression. Recent studies have suggested that β1-adrenoceptor blockade may have anti-tumor effects, and 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride may be a useful tool for studying this phenomenon. Additionally, 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride may be useful in studying the effects of β1-adrenoceptor blockade on cognitive function and memory, as β1-adrenoceptors are present in the brain. Overall, 1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride is a valuable tool for studying the role of β1-adrenoceptors in various physiological and pathological conditions, and future research may uncover new applications for this compound.

Scientific Research Applications

1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride is primarily used in scientific research to study the role of β1-adrenoceptors in various physiological and pathological conditions. It has been shown to be effective in treating heart failure, hypertension, and arrhythmias. It has also been used to study the effects of β1-adrenoceptor blockade on cardiac function, blood pressure, and other physiological parameters.

properties

IUPAC Name

1-[benzyl(ethyl)amino]-3-phenoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-2-19(13-16-9-5-3-6-10-16)14-17(20)15-21-18-11-7-4-8-12-18;/h3-12,17,20H,2,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSWQHOORIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.